molecular formula C11H19NO2 B14403679 1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine CAS No. 88001-40-5

1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine

Cat. No.: B14403679
CAS No.: 88001-40-5
M. Wt: 197.27 g/mol
InChI Key: DEXBFLDQBCCXJJ-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine is a chemical compound that features a unique structure combining a dioxolane ring and a pyrrolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine typically involves the formation of the dioxolane ring followed by the construction of the pyrrolizine ring. One common method is the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The pyrrolizine ring can then be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, while the pyrrolizine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine is unique due to its combination of a dioxolane ring and a pyrrolizine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields.

Properties

CAS No.

88001-40-5

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-(2-methyl-1,3-dioxolan-2-yl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine

InChI

InChI=1S/C11H19NO2/c1-11(13-7-8-14-11)9-4-6-12-5-2-3-10(9)12/h9-10H,2-8H2,1H3

InChI Key

DEXBFLDQBCCXJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2CCN3C2CCC3

Origin of Product

United States

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